molecular formula C8H11N3 B11924002 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260847-57-1

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B11924002
CAS No.: 1260847-57-1
M. Wt: 149.19 g/mol
InChI Key: FBOPIMIRKZAARO-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrazine precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce halogen atoms into the molecule .

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds, such as:

Uniqueness

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 1260847-57-1) is a heterocyclic compound characterized by a unique structure that includes a pyridine ring fused to a pyrazine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name This compound
InChI Key FBOPIMIRKZAARO-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacologically relevant compound.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant physiological effects. The exact molecular pathways influenced by this compound remain an area of active research.

Pharmacological Applications

Research indicates several potential pharmacological applications:

  • Antidiabetic Activity : There is evidence suggesting that derivatives of this compound may act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones like GLP-1. Inhibition of DPP-4 enhances insulin secretion and reduces glucagon levels, thus improving glycemic control in type 2 diabetes mellitus patients .
  • Anticancer Potential : Some studies have indicated that similar heterocyclic compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The structural characteristics of this compound may contribute to such activities through targeted interactions with cancer-related proteins .

Case Studies and Research Findings

  • DPP-4 Inhibition Studies : A study demonstrated the structure-activity relationship (SAR) of various piperazine-containing compounds and their efficacy as DPP-4 inhibitors. The findings highlighted that modifications in the molecular structure can significantly enhance inhibitory potency against DPP-4 .
  • Anticancer Activity : Research on related compounds has shown promising results in inhibiting mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These mutations are often implicated in various cancers. The potential for this compound to interact with these targets warrants further investigation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrahydropyrido derivatives:

CompoundDPP-4 InhibitionAnticancer Activity
This compoundPotentially HighModerate
Other Tetrahydropyrido DerivativesVariesHigh

Properties

CAS No.

1260847-57-1

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11)

InChI Key

FBOPIMIRKZAARO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)NCCN2

Origin of Product

United States

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